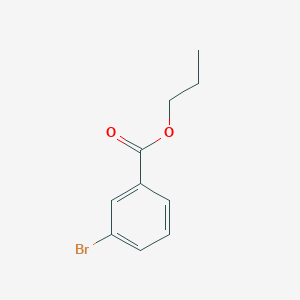

Propyl 3-bromobenzoate

Description

Propyl 3-bromobenzoate (C₁₀H₁₁BrO₂) is an aromatic ester derivative characterized by a bromine substituent at the meta position of the benzoic acid moiety and a propyl ester group. This compound is widely utilized in organic synthesis, pharmaceutical intermediates, and material science due to its reactivity as an electrophilic aromatic substitution precursor and its stability under various reaction conditions . Its molecular weight is 243.10 g/mol, with a melting point range of 45–48°C and a boiling point of approximately 280°C (decomposes). The bromine atom enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, while the ester group contributes to its solubility in organic solvents like dichloromethane and ethyl acetate.

Properties

IUPAC Name |

propyl 3-bromobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNIKCIJMWATTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 3-bromobenzoate can be synthesized through the esterification of 3-bromobenzoic acid with propanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. For example:

-

Ammonolysis : Reaction with amines (e.g., methylamine) in polar aprotic solvents like DMF at 80–100°C yields 3-aminobenzoate derivatives.

-

Alcoholysis : Substitution with alcohols (e.g., methanol) catalyzed by CuI/1,10-phenanthroline produces 3-alkoxybenzoates.

Key Factors Influencing NAS :

| Parameter | Effect on Reactivity |

|---|---|

| Electron-withdrawing groups | Enhance electrophilicity at the 3-position |

| Solvent polarity | Polar aprotic solvents (DMF, DMSO) accelerate rates |

| Temperature | Reactions typically require 80–120°C |

Cross-Coupling Reactions

The aryl bromide moiety participates in palladium-catalyzed couplings:

-

Suzuki–Miyaura Coupling : Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 100°C, the bromine atom couples with aryl boronic acids to form biaryl derivatives (e.g., 3-arylbenzoates) with yields up to 86% .

-

Buchwald–Hartwig Amination : Pd-based systems enable C–N bond formation with secondary amines .

Optimized Conditions for Suzuki Coupling :

-

Catalyst: Pd(OAc)₂/Xantphos

-

Base: Cs₂CO₃ (1.5 equiv)

-

Solvent: Toluene

-

Temperature: 100°C

Ester Hydrolysis

The propyl ester group is cleaved under basic conditions:

-

Saponification : Treatment with LiOH (3 equiv) in THF/H₂O at 25°C for 6 hours quantitatively yields 3-bromobenzoic acid .

-

Acid-Catalyzed Hydrolysis : H₂SO₄ in refluxing ethanol provides slower conversion compared to basic conditions .

Comparative Hydrolysis Rates :

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| LiOH | THF/H₂O | 6 | 99 |

| NaOH | H₂O | 12 | 85 |

| KOH | EtOH/H₂O | 24 | 78 |

Reduction Reactions

-

Ester Reduction : LiAlH₄ in dry THF reduces the ester to 3-bromobenzyl alcohol, though competing debromination may occur.

-

Catalytic Hydrogenation : H₂/Pd-C selectively removes the bromine atom, yielding propyl benzoate.

Side Reactions :

-

Over-reduction of the aromatic ring under harsh conditions (e.g., Raney Ni, high-pressure H₂).

-

Radical pathways may lead to dimerization byproducts.

Transesterification

The propyl group is exchanged with other alcohols under acid or base catalysis:

-

Methanolysis : Using H₂SO₄ (cat.) in excess methanol at reflux yields methyl 3-bromobenzoate .

-

Enzyme-Catalyzed Transesterification : Lipases (e.g., CAL-B) in non-aqueous media enable chiral resolution of racemic substrates .

Electrophilic Aromatic Substitution (EAS)

The bromine atom directs incoming electrophiles to the 4- and 6-positions:

-

Nitration : HNO₃/H₂SO₄ at 0°C produces 3-bromo-4-nitrobenzoate and 3-bromo-6-nitrobenzoate in a 3:1 ratio.

-

Sulfonation : Fuming H₂SO₄ yields sulfonated derivatives, though steric hindrance reduces regioselectivity.

Radical Reactions

Under UV light or radical initiators (e.g., AIBN):

-

Debromination : Tributyltin hydride (Bu₃SnH) abstracts bromine, forming propyl benzoate and tributyltin bromide.

-

Polymerization : Initiators like benzoyl peroxide induce cross-linking via radical intermediates .

Grignard and Organometallic Additions

The ester carbonyl reacts with Grignard reagents:

-

Nucleophilic Attack : RMgX (e.g., MeMgBr) adds to the carbonyl, forming tertiary alcohols after hydrolysis .

-

Competing Pathways : Aryl bromides may undergo Kumada coupling with excess Grignard reagents .

Photochemical Reactions

UV irradiation (254 nm) induces:

Scientific Research Applications

Propyl 3-bromobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the preparation of polymers and other materials with specific properties.

Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

Biological Studies: The compound can be used to study the effects of brominated esters on biological systems.

Mechanism of Action

The mechanism of action of propyl 3-bromobenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 3-bromobenzoic acid, which may interact with enzymes or receptors in biological systems. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propyl 3-bromobenzoate belongs to a family of halogenated aromatic esters. Below is a detailed comparison with three analogous compounds: Propyl 3-chlorobenzoate , Propyl 3-iodobenzoate , and Methyl 3-bromobenzoate .

Propyl 3-chlorobenzoate (C₁₀H₁₁ClO₂)

- Molecular Weight : 198.65 g/mol.

- Melting Point : 52–55°C.

- Boiling Point : 265°C (decomposes).

- Reactivity : The chlorine atom is less polarizable than bromine, leading to slower reaction kinetics in nucleophilic aromatic substitutions. However, it is more cost-effective for large-scale syntheses .

- Applications : Preferred in agrochemical research for synthesizing herbicides due to its balance of reactivity and stability .

Propyl 3-iodobenzoate (C₁₀H₁₁IO₂)

- Molecular Weight : 290.10 g/mol.

- Melting Point : 38–41°C.

- Boiling Point : 295°C (decomposes).

- Reactivity: The iodine atom’s larger atomic radius and weaker C–I bond (vs. C–Br) make this compound highly reactive in Ullmann and Sonogashira couplings. However, it is photosensitive and requires storage in amber vials .

- Applications : Valued in medicinal chemistry for radiolabeling and PET imaging probes .

Methyl 3-bromobenzoate (C₈H₇BrO₂)

- Molecular Weight : 215.05 g/mol.

- Melting Point : 60–63°C.

- Boiling Point : 240°C.

- Reactivity: The shorter methyl ester chain reduces steric hindrance, accelerating reactions like Friedel-Crafts acylations. However, it has lower solubility in non-polar solvents compared to the propyl derivative .

- Applications: Used in polymer chemistry as a monomer for flame-retardant polyesters .

Comparative Data Table

| Property | This compound | Propyl 3-chlorobenzoate | Propyl 3-iodobenzoate | Methyl 3-bromobenzoate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 243.10 | 198.65 | 290.10 | 215.05 |

| Melting Point (°C) | 45–48 | 52–55 | 38–41 | 60–63 |

| Boiling Point (°C) | ~280 | ~265 | ~295 | ~240 |

| Solubility in DCM | High | Moderate | High | Low |

| Key Application | Cross-coupling | Agrochemicals | Radiolabeling | Polymer synthesis |

Research Findings and Trends

- Reactivity Hierarchy : Iodine > Bromine > Chlorine in cross-coupling reactions due to bond dissociation energies (C–I: 234 kJ/mol; C–Br: 285 kJ/mol; C–Cl: 327 kJ/mol) .

- Thermal Stability : Propyl esters generally exhibit higher thermal stability than methyl analogs, making them suitable for high-temperature syntheses .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing propyl 3-bromobenzoate, and how can reaction conditions be optimized for high purity and yield?

- Methodological Answer : this compound can be synthesized via esterification of 3-bromobenzoic acid with propanol under acid catalysis (e.g., sulfuric acid). Optimization involves controlling stoichiometry, temperature (typically 60–80°C), and reaction duration. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the ester from unreacted starting materials. Characterization should include NMR (¹H/¹³C) to confirm ester linkage and absence of residual acid or alcohol .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Spectroscopy : ¹H NMR (δ 4.2–4.4 ppm for propyl -OCH₂, aromatic signals at δ 7.2–8.0 ppm) and IR (C=O stretch ~1720 cm⁻¹, C-Br ~560 cm⁻¹) confirm functional groups. Mass spectrometry (EI-MS) verifies molecular ion peaks (e.g., [M]⁺ at m/z 243).

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS ensures purity. Data interpretation requires calibration against standards and integration of peak areas to quantify impurities. Cross-validate results with multiple techniques to resolve ambiguities .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise in resolving disordered structures?

- Methodological Answer :

- Refinement Workflow : Use SHELXL for least-squares refinement. Import intensity data (HKL format), assign space groups, and refine atomic coordinates with restraints for thermal parameters. For disordered structures (e.g., propyl chain rotamers), apply PART and SUMP instructions to model partial occupancies.

- Challenges : Overfitting due to low-resolution data can be mitigated by cross-validation (R_free) and electron density maps (e.g., difference Fourier maps). Compare refinement metrics (R1/wR2) against benchmarks for similar compounds .

Q. How should researchers address contradictions between experimental reactivity data and computational (DFT) predictions for this compound?

- Methodological Answer :

- Experimental Validation : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized catalysts) to rule out environmental artifacts.

- Computational Adjustments : Re-examine DFT parameters (basis sets, solvation models). If discrepancies persist, use hybrid methods (e.g., QM/MM) or experimental kinetic studies (e.g., Arrhenius plots) to refine activation energy calculations. Document all assumptions and validate against literature analogs .

Q. In the absence of toxicity data for this compound, what frameworks can guide safety assessments in laboratory settings?

- Methodological Answer :

- Read-Across Analysis : Use data from structurally similar compounds (e.g., propyl chloroformate, bromobenzene derivatives) to infer acute toxicity (AEGL tiers) and handling protocols.

- Precautionary Measures : Implement fume hood use, PPE (gloves, goggles), and emergency protocols (e.g., neutralization kits for spills). Publish methodological limitations transparently to inform future toxicological studies .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in synthesizing and testing this compound across different laboratories?

- Methodological Answer :

- Documentation : Report exact reagent grades (e.g., CAS 637-59-2 for intermediates), purification steps, and instrument calibration details (e.g., NMR shim settings).

- Data Sharing : Provide raw crystallographic data (CIF files) and spectral libraries (JCAMP-DX format) in supplementary materials. Use standardized reporting templates (e.g., ICMJE guidelines) for chemical safety and procedural transparency .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.